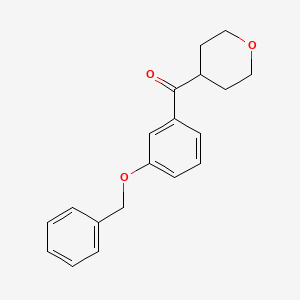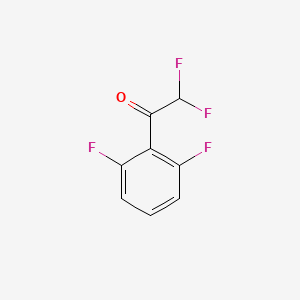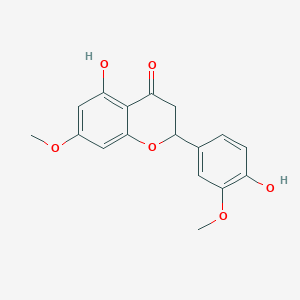
(3-(Benzyloxy)phenyl)(tetrahydro-2H-pyran-4-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(Benzyloxy)phenyl)(tetrahydro-2H-pyran-4-yl)methanone: is an organic compound with the molecular formula C19H20O3 It features a benzyloxy group attached to a phenyl ring, which is further connected to a tetrahydro-2H-pyran-4-yl methanone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Benzyloxy)phenyl)(tetrahydro-2H-pyran-4-yl)methanone typically involves the following steps:
Formation of the Benzyloxy Group: The benzyloxy group can be introduced via the reaction of benzyl alcohol with a suitable phenol derivative under basic conditions.
Coupling with Tetrahydro-2H-pyran-4-yl Methanone: The benzyloxyphenyl intermediate is then coupled with tetrahydro-2H-pyran-4-yl methanone using a Friedel-Crafts acylation reaction. This involves the use of an acid chloride and a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:
Continuous Flow Reactors: To ensure consistent quality and yield.
Catalyst Recycling: To reduce costs and environmental impact.
Purification Techniques: Such as crystallization or chromatography to obtain high-purity product.
化学反应分析
Types of Reactions
Oxidation: The benzyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles like bromine (Br2) or nitrating agents (HNO3/H2SO4).
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
科学研究应用
Chemistry
Building Block: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic reactions due to its unique structure.
Biology
Biological Probes: Can be used to study enzyme interactions and metabolic pathways.
Medicine
Drug Development: Potential precursor for the synthesis of pharmaceutical compounds.
Industry
Material Science: Used in the development of new materials with specific properties.
作用机制
The mechanism by which (3-(Benzyloxy)phenyl)(tetrahydro-2H-pyran-4-yl)methanone exerts its effects depends on its application. For instance:
In Catalysis: It may act as a ligand, coordinating with metal centers to facilitate reactions.
In Biological Systems: It may interact with specific enzymes or receptors, altering their activity.
相似化合物的比较
Similar Compounds
- (3-(Phenylmethoxy)phenyl)(tetrahydro-2H-pyran-4-yl)methanone
- (3-(Methoxy)phenyl)(tetrahydro-2H-pyran-4-yl)methanone
Uniqueness
- Structural Features : The presence of both benzyloxy and tetrahydro-2H-pyran-4-yl groups provides unique reactivity and interaction profiles.
- Versatility : Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
This compound’s unique structure and reactivity make it a valuable tool in both academic research and industrial applications
属性
分子式 |
C19H20O3 |
|---|---|
分子量 |
296.4 g/mol |
IUPAC 名称 |
oxan-4-yl-(3-phenylmethoxyphenyl)methanone |
InChI |
InChI=1S/C19H20O3/c20-19(16-9-11-21-12-10-16)17-7-4-8-18(13-17)22-14-15-5-2-1-3-6-15/h1-8,13,16H,9-12,14H2 |
InChI 键 |
OMSRKHGCIXQSBH-UHFFFAOYSA-N |
规范 SMILES |
C1COCCC1C(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B12091788.png)



![2-[3-(4-Methylphenyl)phenyl]acetic acid](/img/structure/B12091803.png)

![9,10-Bis[(1,1'-biphenyl)-4-yl]anthracene](/img/structure/B12091811.png)
![3-[(2,2,2-Trifluoroethyl)sulfanyl]propan-1-amine](/img/structure/B12091819.png)


![1-[(4-Pentylcyclohexoxy)methyl]-4-(4-propylcyclohexyl)cyclohexane](/img/structure/B12091847.png)
